

2-Fluoropyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoropyrimidine

Cat. No.: B1295296

[Get Quote](#)

In-Depth Technical Guide: 2-Fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoropyrimidine**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental properties, synthetic methodologies, and the broader biological context of fluoropyrimidines in cancer therapy.

Core Properties of 2-Fluoropyrimidine

2-Fluoropyrimidine is a pyrimidine derivative where a fluorine atom is substituted at the 2-position. This substitution can significantly alter the electronic properties and reactivity of the pyrimidine ring, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Safety Data

The key quantitative data for **2-Fluoropyrimidine** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	31575-35-6	[1]
Molecular Weight	98.08 g/mol	[1]
Molecular Formula	C4H3FN2	[1]
Physical Form	Solid or liquid	
Purity	98%	
Storage Temperature	Inert atmosphere, 2-8°C	
H-Statements (Hazard)	H302, H315, H318, H332, H335	[1]
P-Statements (Precautionary)	P261, P305+P351+P338	
Signal Word	Warning	

Synthetic and Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Fluoropyrimidine** from elementary starting materials is not readily available in the provided search results, the reactivity of the closely related fluoropyridines and other pyrimidine derivatives provides a strong basis for understanding its synthetic transformations. Key reactions involving such scaffolds include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

General Protocol for Nucleophilic Aromatic Substitution

Nucleophilic substitution is a fundamental reaction for functionalizing pyrimidine rings. The fluorine atom at the 2-position of **2-Fluoropyrimidine** can act as a leaving group, particularly when the ring is activated.

Materials:

- **2-Fluoropyrimidine**
- Nucleophile (e.g., amine, thiol, or alcohol)

- Base (e.g., Potassium Carbonate, Triethylamine)
- Anhydrous Solvent (e.g., DMF, Acetonitrile)
- Reaction vessel with stirrer and condenser
- Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

- To a stirred solution of the desired nucleophile in an anhydrous solvent, add a suitable base.
- Stir the resulting suspension at room temperature for 20-30 minutes.
- Add **2-Fluoropyrimidine** to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyrimidine derivative.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

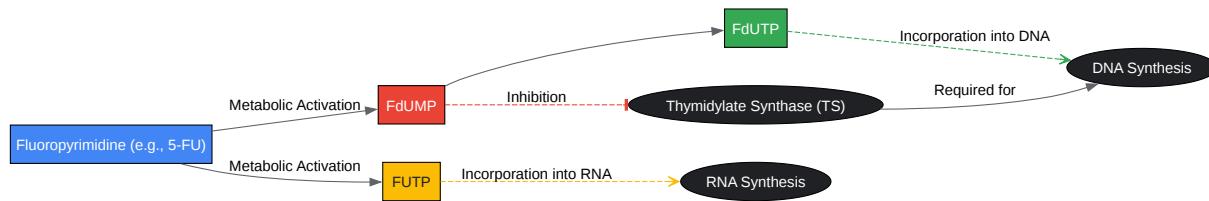
General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While **2-Fluoropyrimidine** itself might not be the most common substrate, the principles can be applied to its derivatives or related compounds. This protocol is adapted from procedures for similar heterocyclic compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Aryl or heteroaryl halide/triflate derivative of pyrimidine
- Aryl or heteroaryl boronic acid or boronic ester
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Na₃PO₄, Cs₂CO₃)
- Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
- Microwave vial or standard reaction flask with reflux condenser
- Inert atmosphere (Argon or Nitrogen)

Procedure:

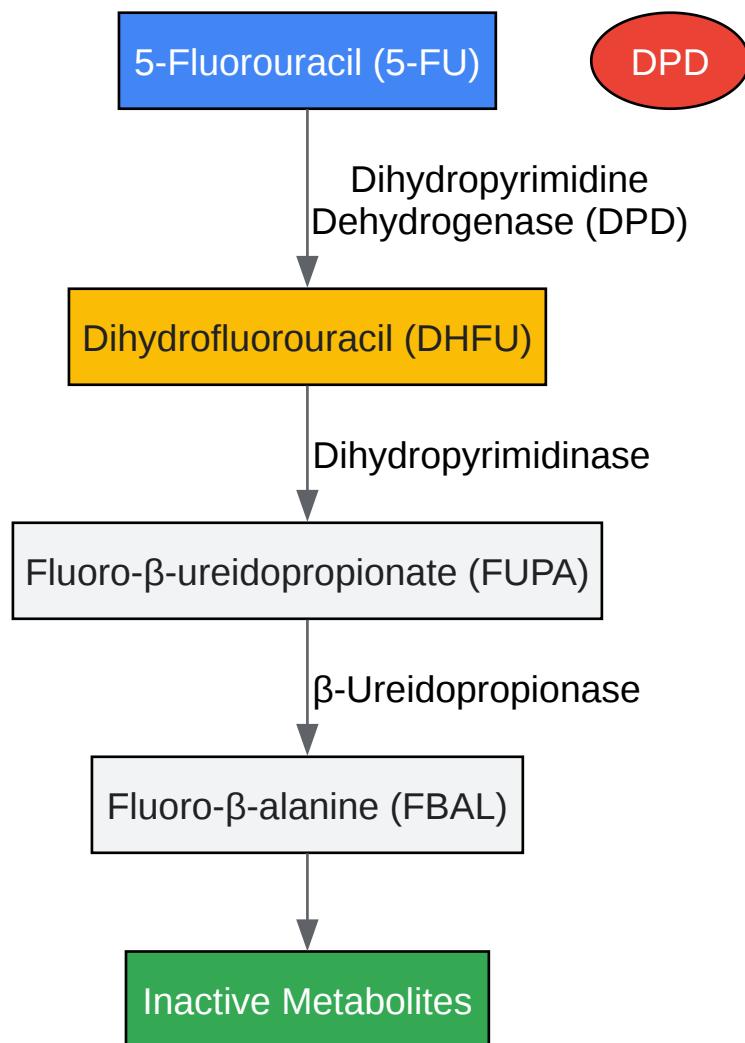

- In a microwave vial or reaction flask, combine the pyrimidine derivative, the boronic acid/ester, the palladium catalyst, and the base.
- Add the solvent system.
- If not using a microwave reactor, degas the mixture by bubbling with an inert gas for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from minutes in a microwave to several hours with conventional heating). Monitor the reaction by TLC or LC-MS.
- After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash chromatography to yield the desired coupled product.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Biological Activity and Signaling Pathways of Fluoropyrimidines

Direct signaling pathways for **2-Fluoropyrimidine** are not well-documented. However, the broader class of fluoropyrimidines, most notably 5-Fluorouracil (5-FU), has a well-established mechanism of action as an antimetabolite in cancer therapy. **2-Fluoropyrimidine** serves as a precursor or building block for more complex molecules that may exhibit biological activity. The general pathways for fluoropyrimidines are illustrated below.

Fluoropyrimidine Metabolism and Mechanism of Action

Fluoropyrimidine drugs are prodrugs that are converted intracellularly to active metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: Metabolic activation of fluoropyrimidines and their cytotoxic mechanisms.

Dihydropyrimidine Dehydrogenase (DPD) Catabolic Pathway

The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe toxicity from standard doses of fluoropyrimidine drugs.[\[18\]](#)[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: The catabolic pathway of 5-Fluorouracil mediated by DPD.

Conclusion

2-Fluoropyrimidine is a valuable chemical entity with a confirmed CAS number and molecular weight. While it is not a frontline therapeutic agent itself, its utility as a synthetic intermediate in the development of novel pharmaceuticals and research compounds is significant. The general experimental protocols for nucleophilic substitution and Suzuki-Miyaura coupling provide a framework for its application in synthetic chemistry. The biological context of the broader fluoropyrimidine class highlights the importance of this chemical scaffold in anticancer drug discovery and the critical role of pharmacogenomics in personalizing therapy. Further research

into the specific biological activities of **2-Fluoropyrimidine** derivatives may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoropyrimidine | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. youtube.com [youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Flloxuridine? [synapse.patsnap.com]
- 15. europeanreview.org [europeanreview.org]
- 16. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β -Ureidopropionase - PMC

[pmc.ncbi.nlm.nih.gov]

- 18. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 19. aacrjournals.org [aacrjournals.org]
- 20. youtube.com [youtube.com]
- To cite this document: BenchChem. [2-Fluoropyrimidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295296#2-fluoropyrimidine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com